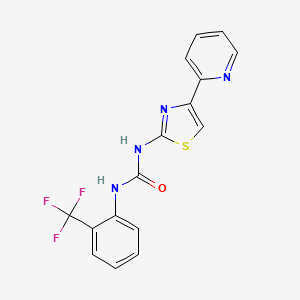

1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

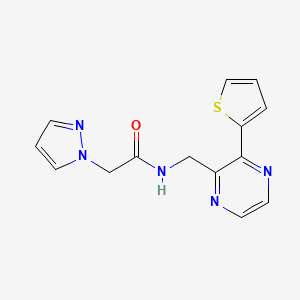

The compound is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a thiazol-2-yl group, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and thiazole rings might influence its solubility, acidity/basicity, and stability .Aplicaciones Científicas De Investigación

Synthetic Methodologies

A considerable portion of the research focuses on developing efficient synthetic routes for derivatives of the mentioned compound. For instance, Li and Chen (2008) presented a method for synthesizing 1,3,4‐thiadiazol-2-yl urea derivatives using microwave irradiation, highlighting a faster and more efficient synthesis approach compared to conventional methods (Kejian Li & Wenbin Chen, 2008). Similarly, Molina et al. (1982) reported on the preparation of mesoionic derivatives of 1,3,4-oxadiazolo[3,2-a] pyridine and 1,3,4-thiadiazolo[3,2-a]pyridine, showcasing the versatility of these compounds in generating a broad spectrum of heterocyclic structures (P. Molina et al., 1982).

Biological Activities

The biological and pharmacological potentials of these compounds are a focal point of research, with several studies revealing their activities against various targets. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with significant anticancer activities, underscoring the therapeutic potential of these molecules (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). Additionally, Machado et al. (2015) discovered 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea derivatives showing potent activity against human chronic myeloid leukemia (CML) cell lines, illustrating the impact of structural modifications on biological efficacy (V. Machado et al., 2015).

Molecular Interactions and Structural Analysis

Research also extends to understanding the molecular interactions and structural characteristics of these compounds. Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, offering insights into the electron distribution and tautomeric preferences which could influence their reactivity and interaction with biological targets (Sonam Bhatia, Yogesh J. Malkhede, & P. Bharatam, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4OS/c17-16(18,19)10-5-1-2-6-11(10)21-14(24)23-15-22-13(9-25-15)12-7-3-4-8-20-12/h1-9H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDSRWDGZPTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Phenylethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2714410.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2714416.png)

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)

![5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2714423.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2714425.png)